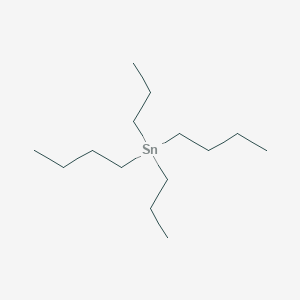![molecular formula C11H19IN2O3 B14144434 N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide CAS No. 4077-53-6](/img/structure/B14144434.png)
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections. This compound is characterized by the presence of a nitrofuran ring, which is responsible for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitrofurans with additional functional groups such as carboxyl or hydroxyl groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted nitrofurans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new materials with antibacterial properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide involves the interaction of the nitrofuran ring with bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This results in the inhibition of bacterial growth and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium bromide
- Nitrofurazone
- Furaltadone
- Furazolidone
- Nitrofurantoin
Uniqueness
N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide is unique due to its specific structure, which includes an ethanaminium iodide moiety. This structure imparts distinct physicochemical properties and biological activity compared to other nitrofurans. Its iodide component may also influence its solubility and reactivity in different environments.
Propiedades
Número CAS |
4077-53-6 |
|---|---|
Fórmula molecular |
C11H19IN2O3 |
Peso molecular |
354.18 g/mol |
Nombre IUPAC |
triethyl-[(5-nitrofuran-2-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C11H19N2O3.HI/c1-4-13(5-2,6-3)9-10-7-8-11(16-10)12(14)15;/h7-8H,4-6,9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GFXLKBXSFYIVAA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC1=CC=C(O1)[N+](=O)[O-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
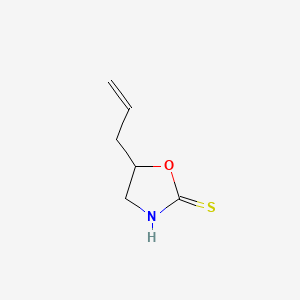

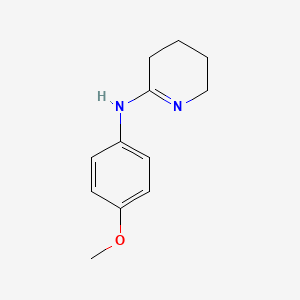
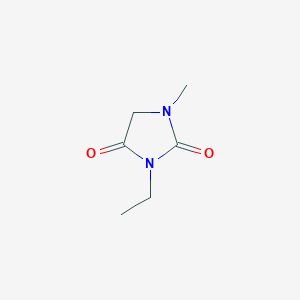
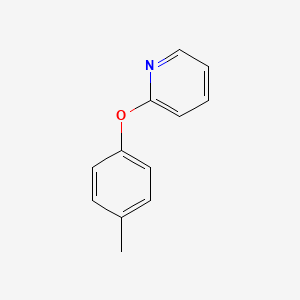

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
